3,5-ジメチル-1-(4-ニトロフェニル)ピラゾール

説明

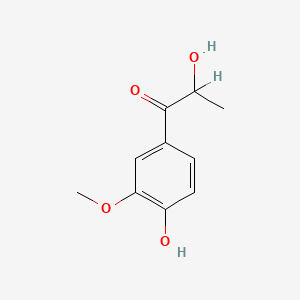

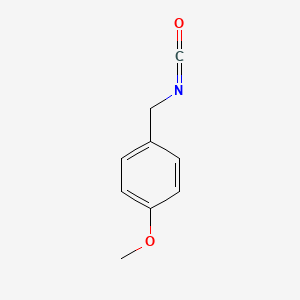

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, commonly referred to as DMPP, is a synthetic compound that has been used in various scientific research applications. It is a pyrazole compound, which is a heterocyclic aromatic compound composed of a five-member ring structure with two nitrogen atoms. DMPP is a member of the nitrophenylpyrazoles family, which is a class of compounds with a wide range of applications in the field of chemistry.

科学的研究の応用

非線形光学材料

3,5-ジメチル-1-(4-ニトロフェニル)ピラゾール (DMNP) は、優れた非線形光学材料です . 非線形光学結晶によるレーザー光の弱い吸収は、結晶内の顕著な温度上昇を引き起こします。 このような吸収は、結晶の屈折率(一部の光学的特性)を望ましくない方向にシフトさせる可能性があります . DMNP は、1 μm 波長領域での吸収を抑制するために重水素化されました .

アルコールの酸化

3,5-ジメチル-1H-ピラゾールは、クロム (VI) 酸化物と組み合わされ、第一級および第二級アルコールをカルボニル化合物に酸化するための貴重な試薬です .

交差共役モノマーベタインの調製

これは、マロン酸エステルと反応して、交差共役モノマーベタインのファミリーを生成します .

ピラゾラート配位した錯体の調製

これは、ピラゾラート配位した錯体の調製のための一般的な試薬です .

さまざまなリガンドの前駆体

これは、配位化学で広く研究されている、トリスピラゾリルボレート、トリスピラゾリルメタン、およびピラゾリルジホスフィンなど、さまざまなリガンドの前駆体です .

作用機序

Target of Action

The primary target of the compound 3,5-dimethyl-1-(4-nitrophenyl)pyrazole is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . These enzymes play a crucial role in hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .

Mode of Action

3,5-dimethyl-1-(4-nitrophenyl)pyrazole interacts with its targets, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B, by hydrolyzing the second messenger cAMP . This action results in the regulation of many important physiological processes .

Biochemical Pathways

The biochemical pathway affected by 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involves the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . The downstream effects of this interaction include the regulation of many important physiological processes .

Result of Action

The molecular and cellular effects of the action of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involve the regulation of many important physiological processes through the hydrolysis of the second messenger cAMP .

Action Environment

The action, efficacy, and stability of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can be influenced by environmental factors. For instance, in the context of nonlinear optical materials, the absorption of laser light by a crystal of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can cause a noticeable temperature rise in the crystal . This absorption may undesirably shift the refractive indices of the crystal . To suppress its absorption in the 1 μm wavelength region, the compound was deuterated .

生化学分析

Biochemical Properties

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein tyrosine phosphatases, which are crucial for regulating cellular signaling pathways . Additionally, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can bind to receptors and other proteins, affecting their function and activity. These interactions are often mediated by non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, which stabilize the complex formed between the compound and the biomolecule.

Cellular Effects

The effects of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression, as certain transcription factors are activated or inhibited. Furthermore, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site or allosteric sites of enzymes, this compound can prevent substrate binding or alter the enzyme’s conformation, leading to reduced activity . Additionally, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can interact with DNA and RNA, affecting gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Over time, the degradation products may accumulate, potentially affecting the compound’s efficacy and the observed cellular effects. Long-term studies have indicated that prolonged exposure to 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can exhibit toxic or adverse effects, including cellular damage and organ dysfunction. These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, affecting its distribution, efficacy, and toxicity.

Transport and Distribution

Within cells and tissues, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse biological barriers. Accumulation of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in specific tissues or organelles can lead to localized effects, impacting cellular function and metabolism.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism.

特性

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPBJGVRVXWECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291403 | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13788-94-8 | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13788-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13788-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes DMNP a suitable candidate for nonlinear optical applications?

A1: DMNP exhibits a high nonlinear optical coefficient, making it efficient at frequency conversion processes like second harmonic generation (SHG). [] This means that DMNP can be used to generate light at a new frequency, which is double the frequency of the incident light. This property is valuable for applications like compact visible light sources. []

Q2: What is a major drawback of using DMNP in optical applications, and how can it be addressed?

A2: A significant challenge with DMNP is its absorption of laser light, leading to undesirable temperature increases within the crystal and affecting its optical properties. [] To mitigate this, researchers have explored deuterating DMNP. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. Studies have shown that deuterating the pyrazole ring, particularly the methyl groups, effectively reduces infrared absorption, thus minimizing temperature increases under laser irradiation. []

Q3: Has any research focused on manipulating the structure of DMNP for specific optical applications?

A3: Yes, researchers have successfully employed electron-beam writing to fabricate periodic structures within DMNP waveguides. [] This technique allows for the creation of regions with tailored optical properties within the material. By controlling the irradiation, DMNP can be transformed into an amorphous phase lacking optical anisotropy, effectively creating areas with zero SHG coefficients. [] This precise control over structure allows for the fabrication of quasi-phase-matched devices, enhancing the efficiency of SHG within the material.

Q4: What is the crystal structure of DMNP, and how does it influence its properties?

A4: DMNP crystallizes in a structure where the benzene and pyrazole rings are not perfectly aligned, exhibiting a dihedral angle of 31.38° between them. [] This non-planar conformation is noteworthy as it influences the molecule's overall polarity and, consequently, its nonlinear optical properties. Additionally, the nitro group lies almost coplanar with the benzene ring. [] This structural feature further contributes to the molecule's polarity and its ability to interact with light.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)